molecular formula C16H30O B138261 10,12-Hexadecadien-1-ol CAS No. 765-19-5

10,12-Hexadecadien-1-ol

Cat. No. B138261
CAS RN: 765-19-5
M. Wt: 238.41 g/mol
InChI Key: CIVIWCVVOFNUST-YTXTXJHMSA-N
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Description

10,12-Hexadecadien-1-ol is a chemical compound with the molecular formula C16H30O . It has a molecular weight of 238.4088 . The IUPAC Standard InChI for this compound is InChI=1S/C16H30O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17/h4-7,17H,2-3,8-16H2,1H3/b5-4+,7-6+ .


Synthesis Analysis

The synthesis of 10,12-Hexadecadien-1-ol has been a subject of research for many years. One of the earliest and most significant works was done by Adolf Butenandt, who identified and synthesized the compound from the female silkworm moth Bombyx mori . More recent studies have focused on stereospecific synthesis of Hexadecadien-1-ol and its derivatives, which is eco-friendly, cost-effective, and suitable for industrial scale .


Molecular Structure Analysis

The molecular structure of 10,12-Hexadecadien-1-ol can be represented as a 2D Mol file or a computed 3D SD file . The compound has several stereoisomers, including (10E,12Z)-hexadecandien-1-ol .


Physical And Chemical Properties Analysis

10,12-Hexadecadien-1-ol has a molecular weight of 238.4088 . Its physical and chemical properties would be determined by its structure, particularly the presence of the alcohol (-OH) functional group and the carbon-carbon double bonds in the alkene part of the molecule.

Scientific Research Applications

Chromatographic Analysis

10,12-Hexadecadien-1-ol has been studied for its role in chromatographic separations. Schäfer (1978) detailed the complete gas-liquid chromatographic separation of 10,12-hexadecadien-1-ol isomers, highlighting their importance in the analysis of pheromones and control of stereospecific syntheses (Schäfer, 1978).

Pheromone Research

This compound has been extensively studied in the context of insect pheromones. It was identified as a component of the sex pheromone of the spiny bollworm moth by Hall et al. (1980) (Hall, Beevor, Lester, & Nesbitt, 1980). Nishida et al. (2003) discussed its identification in the pheromone gland extract of the persimmon fruit moth, emphasizing its role in pest management (Nishida et al., 2003).

Biochemical Activity

Eiter (1974) explored the biological activity of natural and synthetic pheromones, specifically focusing on the attractant properties of 10,12-hexadecadien-1-ol isomers (Eiter, 1974). Yadav et al. (1989) studied its application in the synthesis of sex pheromones for cotton pests (Yadav, Deshpande, & Reddy, 1989).

Pheromone Components Analysis

Bestmann et al. (1992) analyzed the pheromone components of different moth species, including the isomers of 10,12-hexadecadien-1-ol (Bestmann et al., 1992).

Biosynthesis Studies

Ando et al. (1988) conducted a study on sex pheromone biosynthesis from 14C-Hexadecanoic acid in the silkworm moth, emphasizing the conversion of hexadecanoic acid into 10,12-hexadecadien-1-ol (Ando et al., 1988).

Enzymatic Reactions

Rodríguez et al. (2002) reported on the stereospecificity of enzymatic reactions converting certain acids into 10,12-hexadecadien-1-ol, crucial for understanding pheromone biosynthesis in moths (Rodríguez, Clapés, Camps, & Fabriàs, 2002).

Pheromone Biosynthesis Inhibition

Ando et al. (1996) studied cyclopropene compounds as inhibitors of pheromone biosynthesis in Bombyx mori, which produce 10,12-hexadecadien-1-ol as a sex pheromone (Ando, Ohno, Ikemoto, & Yamamoto, 1996).

Hormonal Regulation of Biosynthesis

Ozawa et al. (1993) explored the hormonal regulation of bombykol biosynthesis, a pheromone involving 10,12-hexadecadien-1-ol, in Bombyx mori (Ozawa et al., 1993).

Binding Analysis in Moths

Hooper et al. (2009) analyzed the binding between Bombyx mori pheromone-binding protein and its pheromone components, including 10,12-hexadecadien-1-ol (Hooper et al., 2009).

properties

IUPAC Name

(10E,12E)-hexadeca-10,12-dien-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H30O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17/h4-7,17H,2-3,8-16H2,1H3/b5-4+,7-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIVIWCVVOFNUST-YTXTXJHMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC=CC=CCCCCCCCCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC/C=C/C=C/CCCCCCCCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H30O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601347669
Record name (10E,12E)-10,12-Hexadecadien-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601347669
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.41 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

10,12-Hexadecadien-1-ol

CAS RN

765-19-5
Record name Bombykol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000765195
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (10E,12E)-10,12-Hexadecadien-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601347669
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 10,12-HEXADECADIEN-1-OL, (10E,12E)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OU3GXT3OGY
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
422
Citations
AR Gibb, DM Suckling, S Fielder, B Bunn… - Journal of chemical …, 2008 - Springer
Two sex pheromone components of the gum leaf skeletonizer, Uraba lugens (Lepidoptera: Nolidae), recently established in New Zealand, were identified. Gas chromatography (GC) …
Number of citations: 14 link.springer.com
T Fujii, T Sakurai, H Mitsuno, S Matsuyama… - Journal of insect …, 2020 - Elsevier
Bombykol (EZ) is the single component of the female sex pheromone in the silkmoth Bombyx mori. EZ alone evokes full courtship behaviors from conspecific males; however, its …
Number of citations: 3 www.sciencedirect.com
IA Iwara, GO Igile, FE Uboh, MU Eteng… - Pharmacognosy …, 2018 - phcogj.com
Aim: Bioactive constituents of n-hexane and methanol fractions of Vernonia calvoana (VC) leaves were evaluated using Gas chromatography-Mass spectrometry. Method: The leaves …
Number of citations: 3 phcogj.com
A Khrimian, JA Klun, Y Hijji… - Journal of agricultural …, 2002 - ACS Publications
Efficient syntheses of (Z,E)-5,7-dodecadienol, a pheromone component of the Siberian moth, Dendrolimus superans sibiricus, and (E,Z)-10,12-hexadecadienol, a pheromone …
Number of citations: 38 pubs.acs.org
C Arunmathi, T Malarvili - Journal of Pharmacognosy and …, 2017 - phytojournal.com
The objective of this study was to determine the bioactive compounds from the methanolic extract of Aplotaxis auriculata rhizome and evaluate its biological activity by GC-MS analysis. …
Number of citations: 7 www.phytojournal.com
H Naka, L Van Vang, SI Inomata, T Ando… - Journal of chemical …, 2003 - Springer
Three electroantennogram (EAG)-active components were detected by gas chromatography coupled to an electroantennographic detector (GC–EAD) analysis of a hexane extract of the …
Number of citations: 28 link.springer.com
T Ando, T Hase, R Arima… - Agricultural and biological …, 1988 - Taylor & Francis
For investigation of the biosynthetic pathway of bombykol ((10E,12Z)-10,12-hexadecadien-1-ol, the female sex pheromone of the silkworm moth), some 14 C-labelled compounds were …
Number of citations: 71 www.tandfonline.com
MA Kashere, M Sabo, A Tijjani, M Aliyu - iiardjournals.org
A laboratory screening was conducted to evaluate the phytochemical compounds in Senna siamea stembark powders and their insecticidal activity on Callosobruchus subinnotatus PIC …
Number of citations: 0 www.iiardjournals.org
T Ando, K Ikemoto, R Ohno… - Archives of Insect …, 1998 - Wiley Online Library
Bombykol [(10E,12Z)‐10,12‐hexadecadien‐1‐ol], the sex pheromone of the silkworm moth (Bombyx mori L.), is biosynthesized from hexadecanoate by three successive steps; ie, Δ11‐…
Number of citations: 14 onlinelibrary.wiley.com
K Moto, MG Suzuki, JJ Hull, R Kurata… - Proceedings of the …, 2004 - National Acad Sciences
The straight-chain C 10 to C 18 unsaturated aliphatic compounds containing an oxygenated functional group (aldehyde, alcohol, or acetate ester) derived from saturated C 16 or C 18 …
Number of citations: 167 www.pnas.org

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